molecular formula C22H31NO5 B1359635 ethyl 6-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-6-oxohexanoate CAS No. 898762-64-6

ethyl 6-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-6-oxohexanoate

Cat. No.: B1359635
CAS No.: 898762-64-6
M. Wt: 389.5 g/mol
InChI Key: GYVCNVDGTHUSPG-UHFFFAOYSA-N
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Description

ethyl 6-[3-[8-(1,4-dioxa-8-azaspiro[45]decyl)methyl]phenyl]-6-oxohexanoate is a complex organic compound featuring a spirocyclic structure

Scientific Research Applications

ethyl 6-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-6-oxohexanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Safety and Hazards

The safety and hazards of a compound also depend on its structure. For 1,4-dioxa-8-azaspiro[4.5]decane, it’s classified as an irritant and may cause respiratory irritation .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-6-oxohexanoate typically involves multiple steps. One common approach is the condensation of 1,4-dioxa-8-azaspiro[4.5]decane with an appropriate phenyl derivative, followed by esterification to introduce the ethyl group. The reaction conditions often require the use of catalysts and specific solvents to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors. The process is optimized for efficiency, with careful control of temperature, pressure, and reaction time to maximize output while minimizing impurities .

Chemical Reactions Analysis

Types of Reactions

ethyl 6-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-6-oxohexanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol .

Mechanism of Action

The mechanism of action of ethyl 6-[3-[8-(1,4-dioxa-8-azaspiro[4.5]decyl)methyl]phenyl]-6-oxohexanoate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on proteins or enzymes, modulating their activity. This interaction can trigger various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Properties

IUPAC Name

ethyl 6-[3-(1,4-dioxa-8-azaspiro[4.5]decan-8-ylmethyl)phenyl]-6-oxohexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31NO5/c1-2-26-21(25)9-4-3-8-20(24)19-7-5-6-18(16-19)17-23-12-10-22(11-13-23)27-14-15-28-22/h5-7,16H,2-4,8-15,17H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYVCNVDGTHUSPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CCC3(CC2)OCCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643346
Record name Ethyl 6-{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

389.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898762-64-6
Record name Ethyl 6-{3-[(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl]phenyl}-6-oxohexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643346
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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